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Compound of Interest

Compound Name: CLP-3094

Cat. No.: B420839 Get Quote

This technical guide provides an in-depth overview of the pharmacological properties of CLP-
3094, a potent and selective antagonist of the G protein-coupled receptor 142 (GPR142). This

document is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of targeting GPR142.

Introduction
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and play

crucial roles in a multitude of physiological processes, making them prominent targets for drug

discovery. GPR142, a class A GPCR, has emerged as a promising therapeutic target,

particularly in the context of metabolic and inflammatory diseases. CLP-3094 has been

identified as a small molecule antagonist of GPR142, demonstrating potent inhibition of

receptor activity. This guide details the selectivity profile of CLP-3094 for GPR142, the

experimental methodologies used for its characterization, and the known signaling pathways

associated with GPR142 activation.

Quantitative Data on CLP-3094 Activity
The inhibitory activity of CLP-3094 on GPR142 has been quantified using cellular assays that

measure the downstream consequences of receptor activation. The half-maximal inhibitory

concentration (IC50) values demonstrate the potency of CLP-3094 against both human and

mouse GPR142. Furthermore, selectivity assessments have been conducted to evaluate its

activity against other related and unrelated GPCRs.
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Target Species Assay Type
Agonist

Used
IC50 (µM) Reference

GPR142 Human
Aequorin

Assay

1 mM L-

tryptophan
2.3 [1]

GPR142 Mouse
Aequorin

Assay

200 µM L-

tryptophan
0.2 [1]

Androgen

Receptor

(AR)

Not Specified
Transcription

al Activity
Not Specified 4 [1]

GPR139 Not Specified Not Specified Not Specified

Weak partial

antagonist

activity

(~30% max

inhibition)

Serotonin

Receptor
Not Specified Not Specified Not Specified

No inhibitory

activity

Ghrelin

Receptor
Not Specified Not Specified Not Specified

No inhibitory

activity

CCR4 Not Specified Not Specified Not Specified
No inhibitory

activity

CCK1 Not Specified Not Specified Not Specified
No inhibitory

activity

GPR142 Signaling Pathways
GPR142 is known to couple to multiple G protein subtypes, leading to the activation of distinct

downstream signaling cascades. The primary signaling pathway involves the Gαq protein,

which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC). Evidence also suggests potential coupling to Gαi, which

would inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, and Gαs, which would

stimulate adenylyl cyclase and increase cAMP.
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GPR142 Signaling Pathways

Experimental Protocols
The characterization of CLP-3094 as a GPR142 antagonist involved specific cellular assays.

Below are detailed methodologies for the key experiments.

Aequorin-Based Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation.

The photoprotein aequorin emits light in the presence of Ca2+, and this luminescence is

quantified to determine receptor activity.

Materials:

CHO-K1 cells stably co-expressing GPR142 and apoaequorin.

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

Coelenterazine h (aequorin substrate).
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Assay buffer (e.g., HBSS with 20 mM HEPES).

GPR142 agonist (e.g., L-tryptophan).

CLP-3094.

96-well or 384-well white, clear-bottom microplates.

Luminometer with automated injectors.

Procedure:

Cell Plating: Seed the GPR142-aequorin expressing cells into the microplates at a

predetermined density and incubate overnight to allow for cell attachment.

Coelenterazine Loading: Aspirate the culture medium and add coelenterazine h solution

(typically 5 µM in assay buffer) to each well. Incubate in the dark at room temperature for 2-4

hours.

Compound Addition (Antagonist Mode): Prepare serial dilutions of CLP-3094 in assay buffer.

Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30

minutes) to allow for receptor binding.

Agonist Stimulation and Luminescence Detection: Prepare the GPR142 agonist solution at a

concentration that elicits a submaximal response (e.g., EC80). Using the luminometer's

injector, add the agonist to the wells.

Data Acquisition: Immediately measure the light emission (luminescence) over a defined

period (e.g., 20-30 seconds).

Data Analysis: The luminescence signal is proportional to the intracellular Ca2+

concentration. Calculate the percentage of inhibition of the agonist-induced response by

CLP-3094 at each concentration to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay
(Scintillation Proximity Assay - SPA)
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This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product

of the Gq signaling pathway, as a measure of receptor activation.

Materials:

HEK293 cells stably expressing GPR142.

Cell culture medium.

Stimulation buffer containing a lithium salt (e.g., LiCl) to inhibit IP1 degradation.

GPR142 agonist.

CLP-3094.

IP1 detection kit (e.g., IP-One Tb kit based on HTRF or a scintillation proximity assay kit).

Microplate reader compatible with the chosen detection method.

Procedure:

Cell Plating: Seed the GPR142-expressing cells into the appropriate microplates and

incubate to allow for attachment.

Compound Addition (Antagonist Mode): Add serial dilutions of CLP-3094 to the wells and

pre-incubate.

Agonist Stimulation: Add the GPR142 agonist in the presence of the stimulation buffer

containing LiCl. Incubate for a specified time (e.g., 30-60 minutes) to allow for IP1

accumulation.

Cell Lysis and IP1 Detection: Lyse the cells and add the detection reagents according to the

manufacturer's protocol for the specific IP1 assay kit being used.

Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF or radioactivity for

SPA) using a microplate reader.
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Data Analysis: The signal is proportional to the amount of IP1 accumulated. Calculate the

percentage of inhibition of the agonist-induced IP1 accumulation by CLP-3094 to determine

the IC50 value.

Experimental Workflow for GPCR Antagonist
Characterization
The identification and characterization of a selective GPCR antagonist like CLP-3094 typically

follows a structured workflow, from initial screening to detailed pharmacological profiling.

High-Throughput Screening (HTS)
(e.g., Aequorin Assay)

Hit Identification
(Primary Actives)

Dose-Response Confirmation
(IC50 Determination)

Orthogonal Assay Validation
(e.g., IP1 Accumulation Assay)

Selectivity Profiling
(Panel of other GPCRs)

Structure-Activity Relationship (SAR)
(Medicinal Chemistry)In Vivo Efficacy & PK/PD Studies

Iterative Optimization

Lead Candidate Selection
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GPCR Antagonist Characterization Workflow

Conclusion
CLP-3094 is a potent and selective antagonist of GPR142, with demonstrated activity in

cellular assays measuring Gq-mediated signaling. Its selectivity for GPR142 over other tested

GPCRs, including the closely related GPR139, highlights its potential as a specific

pharmacological tool for studying the function of GPR142 and as a starting point for the

development of novel therapeutics targeting this receptor. The detailed experimental protocols

and workflows provided in this guide offer a framework for the continued investigation of CLP-
3094 and other potential GPR142 modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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